1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Description

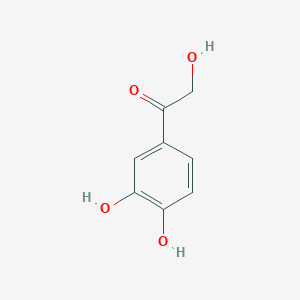

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Chemical Biology and Medicinal Chemistry Research

The scientific interest in 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is largely predicated on its two key structural features: the catechol group and the deoxybenzoin-like scaffold. Both of these components are prevalent in numerous naturally occurring and synthetic compounds that exhibit significant biological activities.

The catechol moiety , a 1,2-dihydroxybenzene group, is a well-established pharmacophore found in a variety of biologically active molecules, including neurotransmitters like dopamine (B1211576) and drugs such as L-DOPA. taylorandfrancis.com This functional group is known to be crucial for the interaction of these molecules with biological targets. The presence of the catechol group in this compound suggests potential for similar biological interactions.

Furthermore, the core structure of this compound is a deoxybenzoin (B349326) , or α-phenylacetophenone, derivative. Deoxybenzoins are recognized as important intermediates in the synthesis of various bioactive compounds, including isoflavones. researchgate.net A wide range of biological activities have been attributed to deoxybenzoin derivatives, as detailed in the table below.

| Biological Activity | Therapeutic Potential | Reference |

|---|---|---|

| Immunosuppressive | Treatment of autoimmune diseases | nih.gov |

| Anti-inflammatory | Management of inflammatory conditions | nih.gov |

| Catechol-O-methyltransferase (COMT) Inhibition | Treatment of Parkinson's disease | nih.gov |

Given these precedents, this compound is a subject of academic curiosity for its potential to exhibit similar biological properties.

Synthetic Methodologies for 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone

De Novo Synthetic Routes for 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

The creation of this compound from basic precursors requires careful planning to manage the reactive catechol and α-hydroxy ketone functionalities.

Multi-Step Synthesis Approaches for this compound

A direct, single-step synthesis of this compound is challenging due to the sensitivity of the catechol moiety to oxidation and its directing effects in electrophilic substitution. Therefore, multi-step strategies involving the use of protecting groups are generally required. organic-chemistry.orgwikipedia.orguchicago.edu A plausible synthetic route would involve the protection of the catechol hydroxyl groups, followed by the introduction of the 2-hydroxyethanone side chain, and concluding with deprotection.

One common approach is the Friedel-Crafts acylation. wikipedia.orgnih.govorganic-chemistry.org This reaction can be adapted by first protecting catechol to prevent side reactions and to direct the acylation to the desired position. For instance, catechol can be protected as a cyclic acetal (B89532) or through etherification. organic-chemistry.org The protected catechol can then undergo Friedel-Crafts acylation with a suitable electrophile, such as acetoxyacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. nih.govacs.orgchemicalbook.com The resulting intermediate, an α-acetoxy ketone, can then be deprotected in a final step via acidic hydrolysis to yield the target compound. acs.orgacs.org

An alternative strategy involves the α-hydroxylation of a corresponding ketone precursor, 1-(3,4-dihydroxyphenyl)ethanone (3',4'-dihydroxyacetophenone). This approach also requires initial protection of the catechol hydroxyls. The protected 3',4'-dihydroxyacetophenone (B73281) can then be subjected to α-hydroxylation. Methods for α-hydroxylation of ketones include oxidation of the corresponding silyl (B83357) enol ethers or nucleophilic displacement of an α-bromo intermediate. acs.orgacs.orgorgsyn.org The final step would again be the removal of the protecting groups to furnish this compound.

| Step | Transformation | Key Reagents and Conditions | Rationale |

|---|---|---|---|

| 1 | Protection of Catechol | e.g., Dichlorodiphenylmethane, base | Prevents oxidation and unwanted side reactions of the catechol hydroxyls during acylation. researchgate.net |

| 2 | Friedel-Crafts Acylation | Acetoxyacetyl chloride, AlCl₃ | Introduces the C2 side chain onto the protected aromatic ring. The use of acetoxyacetyl chloride provides the protected α-hydroxy group. organic-chemistry.orgacs.org |

| 3 | Deprotection | Acidic hydrolysis (e.g., HCl) | Removes the protecting groups from the catechol and the acetyl group from the α-hydroxyl, yielding the final product. acs.org |

Microwave-Assisted Synthesis Protocols for this compound Precursors

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.gov While specific microwave-assisted protocols for the synthesis of this compound precursors are not extensively documented, the general principles can be applied to the steps outlined above.

| Synthetic Step | Potential Advantage of Microwave Irradiation | General Literature Support |

|---|---|---|

| Protection/Deprotection | Reduced reaction times from hours to minutes. | Microwave heating is known to accelerate many protection and deprotection reactions. |

| Friedel-Crafts Acylation | Increased reaction rate and potentially higher yields due to rapid, uniform heating and minimization of side reactions. | Microwave-assisted Friedel-Crafts reactions have been reported to be highly efficient. |

Derivatization Strategies for Enhancing Research Applications of this compound and its Analogs

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific analytical technique. For a polyfunctional molecule like this compound, derivatization is crucial for enhancing its performance in chromatographic and spectrometric analyses.

Strategies for Chromatographic Analysis

The high polarity and low volatility of this compound, due to its multiple hydroxyl groups, make it challenging to analyze by gas chromatography (GC) without derivatization. nih.gov For high-performance liquid chromatography (HPLC), derivatization is less frequently required but can be employed to improve detection sensitivity and selectivity. researchgate.netresearchgate.net

For GC analysis, the most common derivatization techniques are silylation and acylation. libretexts.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netkoreascience.kr This process significantly reduces the polarity and increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in GC. nih.gov

For HPLC, pre-column derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. For instance, derivatization with benzoyl chloride converts the phenolic hydroxyl groups into benzoate (B1203000) esters, which have strong UV absorbance. researchgate.netlibretexts.org

| Technique | Reagent | Target Functional Group(s) | Purpose and Outcome |

|---|---|---|---|

| Gas Chromatography (GC) | BSTFA or MSTFA | All hydroxyl groups | Increases volatility and thermal stability by forming TMS ethers; improves peak shape. researchgate.netkoreascience.kr |

| Gas Chromatography (GC) | Trifluoroacetic anhydride (B1165640) (TFAA) | All hydroxyl groups | Forms trifluoroacetyl esters, which are volatile and highly responsive to electron capture detectors (ECD). libretexts.org |

| High-Performance Liquid Chromatography (HPLC) | Benzoyl Chloride | Phenolic hydroxyl groups | Introduces a benzoyl chromophore, enhancing UV detection sensitivity. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Dansyl Chloride | Phenolic hydroxyl groups | Introduces a fluorescent tag, allowing for highly sensitive fluorescence detection. |

Strategies for Mass Spectrometric Detection

Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is a primary tool for the identification and quantification of organic molecules. Derivatization plays a key role in improving the MS analysis of compounds like this compound. researchgate.net

In GC-MS, the derivatization methods discussed previously (silylation, acylation) are essential. The resulting derivatives not only exhibit better chromatographic behavior but also produce characteristic mass spectra. researchgate.netkoreascience.kr The mass shift upon derivatization can help confirm the number of hydroxyl groups present in the molecule. Furthermore, the fragmentation patterns of the derivatives are often predictable and can provide valuable structural information. ijern.com

In LC-MS, especially with electrospray ionization (ESI), derivatization can enhance ionization efficiency. nih.govddtjournal.com Reagents can be chosen to introduce a permanently charged group or a moiety that is easily ionizable (e.g., a basic nitrogen atom for positive ion mode). This leads to a significant increase in signal intensity and thus lower detection limits. nih.gov For example, derivatization with reagents containing a quaternary ammonium (B1175870) group can ensure the derivative carries a positive charge, improving its detection in positive-ion ESI-MS.

| Method | Reagent Example | Effect on Analysis | Rationale |

|---|---|---|---|

| GC-MS | BSTFA | Produces volatile TMS derivatives with characteristic fragmentation (e.g., loss of TMS groups). | Enables GC separation and provides structurally informative mass spectra. ijern.com |

| LC-MS (ESI) | Girard's Reagent T | Introduces a permanent positive charge (quaternary ammonium). | Significantly enhances ionization efficiency in positive ion mode, improving sensitivity. ddtjournal.com |

| LC-MS (ESI) | Methyl Chloroformate | Blocks reactive catechol function and improves extraction efficiency and stability. | Allows for robust and reproducible quantification in complex biological matrices. nih.gov |

Strategies for Modifying Spectroscopic Properties

The spectroscopic properties of this compound, particularly its ultraviolet-visible (UV-Vis) absorption, are dominated by the catechol moiety. researchgate.net The UV-Vis spectrum of catechols is sensitive to the chemical environment, such as pH and the presence of metal ions. nih.govpsu.edu Chemical modification through derivatization provides a powerful means to alter and control these properties for analytical purposes.

The catechol group typically displays strong absorption bands in the UV region. Deprotonation of the phenolic hydroxyls at basic pH results in a bathochromic (red) shift of the absorption maxima. nih.gov Coordination with metal ions, such as iron(III), can also lead to the formation of intensely colored charge-transfer complexes with new, strong absorption bands in the visible region. psu.eduuci.edu

Derivatization of the hydroxyl groups, for example, by converting them to ethers or esters, eliminates their ability to deprotonate or chelate metals. This results in a significant change in the UV-Vis spectrum, which will more closely resemble that of a non-phenolic acetophenone (B1666503) derivative. nih.gov Such modifications can be used to "turn off" the characteristic catechol absorbance or to prevent interference in spectroscopic assays. Conversely, derivatization can be used to attach a new chromophoric group, intentionally shifting the absorption to a more convenient wavelength for detection.

| Modification Strategy | Example | Effect on UV-Vis Spectrum | Application |

|---|---|---|---|

| pH Adjustment | Addition of base (e.g., NaOH) | Bathochromic (red) shift of λmax due to phenolate (B1203915) formation. nih.gov | Quantification based on phenolate absorbance; pKa determination. |

| Metal Chelation | Addition of Fe³⁺ salts | Formation of a new, intense charge-transfer band in the visible region. psu.edu | Colorimetric detection and quantification of the catechol moiety. |

| Derivatization (Etherification) | Methylation with dimethyl sulfate (B86663) | Hypsochromic (blue) shift; spectrum resembles that of a methoxy-substituted analog. | Confirms the presence of hydroxyl groups; prevents metal chelation. |

| Derivatization (Esterification) | Acylation with benzoyl chloride | Introduces a new chromophore, altering the overall spectrum and increasing molar absorptivity. | Enhances sensitivity for UV-Vis detection in HPLC. researchgate.net |

Biosynthetic Pathways and Pre Clinical Metabolic Transformations of 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone

Exploration of Potential Biosynthetic Precursors and Enzymatic Conversions

The biosynthesis of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone is not definitively established as a primary endogenous pathway. However, its structure strongly suggests a potential origin from the metabolic pathways of catecholamines like norepinephrine (B1679862). The synthesis of norepinephrine begins with the amino acid tyrosine. cvpharmacology.com

Key Enzymatic Steps in Norepinephrine Biosynthesis:

Tyrosine to DOPA: Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in the synthesis of catecholamines. cvpharmacology.com

DOPA to Dopamine (B1211576): L-DOPA is then decarboxylated by DOPA decarboxylase to form dopamine. cvpharmacology.com

Dopamine to Norepinephrine: Dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase to form norepinephrine. cvpharmacology.comresearchgate.net

Given this pathway, this compound could potentially be formed through enzymatic modification of norepinephrine or its precursors. One hypothetical route could involve the deamination and subsequent oxidation of norepinephrine. The enzyme monoamine oxidase (MAO) is responsible for the oxidative deamination of norepinephrine, which could lead to an aldehyde intermediate that is subsequently converted to the ethanone (B97240) structure.

| Precursor/Intermediate | Converting Enzyme (Hypothetical) | Resulting Product/Intermediate |

| Norepinephrine | Monoamine Oxidase (MAO) / Dehydrogenase | Aldehyde Intermediate |

| Aldehyde Intermediate | Oxidoreductase | This compound |

Pre-clinical Metabolic Fate and Transformation Products of this compound

The pre-clinical metabolic fate of this compound has not been extensively documented. However, based on the metabolism of other catechol-containing compounds such as norepinephrine and various flavonoid metabolites, a predictable metabolic pattern can be outlined. cvpharmacology.comunimi.it The primary metabolic transformations for catechols involve O-methylation and conjugation reactions (glucuronidation and sulfation).

The key enzymes involved in catecholamine metabolism are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). cvpharmacology.com These enzymes convert norepinephrine and epinephrine (B1671497) into metabolites like normetanephrine (B1208972) and metanephrine, with the final product being vanillylmandelic acid (VMA). cvpharmacology.com

Similarly, other dihydroxyphenyl compounds, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV), a metabolite of proanthocyanidins, undergo extensive phase II metabolism. In vitro studies using human liver S9 fractions show rapid conversion of DHPV into glucuronide conjugates. unimi.it It is also absorbed as a sulfate (B86663) conjugate. unimi.it

Based on these analogous pathways, the expected metabolic transformations for this compound would include:

O-methylation: The enzyme COMT would likely methylate one of the hydroxyl groups on the catechol ring, leading to two potential methoxylated products: 1-(4-hydroxy-3-methoxyphenyl)-2-hydroxyethanone and 1-(3-hydroxy-4-methoxyphenyl)-2-hydroxyethanone.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) would conjugate glucuronic acid to the hydroxyl groups.

Sulfation: Sulfotransferases (SULTs) would add a sulfate group to the hydroxyls.

These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body.

| Transformation Type | Key Enzyme Family | Potential Metabolite |

| O-Methylation | Catechol-O-methyltransferase (COMT) | Methoxy-derivatives |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |

Microbial Biotransformations Involving this compound or its Analogs

Microbial systems are capable of a vast array of biotransformation reactions, including oxidation, reduction, hydrolysis, and conjugation. medcraveonline.comresearchgate.net While direct studies on the microbial biotransformation of this compound are not prominent in the literature, research on its close structural analog, L-norepinephrine (L-NE), provides significant insights.

Catecholamines like L-NE, which are naturally present in the human gut, can significantly alter the composition and function of microbial communities. biorxiv.orgbiorxiv.org Studies have shown that L-NE can stimulate the growth of various bacteria. biorxiv.orgjwatch.org This interaction is complex, as the metabolism of L-NE can also produce reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which influences the microbial environment. biorxiv.org

A proteome-constrained flux balance analysis revealed that, compared to dextrose, L-NE increased the fluxes of gluconeogenesis, glycolysis, and oxidative stress metabolism in microbial consortia. biorxiv.orgbiorxiv.org This indicates that microorganisms can utilize catecholamines as a substrate, altering their core metabolic processes. The presence of L-NE was found to increase the abundance of bacterial families such as Pseudomonadaceae and Moraxellaceae. biorxiv.org

Given these findings, it is plausible that microorganisms could also metabolize this compound. The potential biotransformations could include:

Oxidation or reduction of the ketone and alcohol functional groups.

Hydroxylation or cleavage of the aromatic ring.

Degradation of the side chain.

These microbial transformations are a key area of interest as they can produce novel metabolites with different biological activities. nih.gov

| Microbial Strain/Community | Substrate (Analog) | Observed Biotransformation/Effect |

| Mixed microbial consortia (from farm settling pond and activated sludge) | L-Norepinephrine | Increased microbial growth; altered community composition (e.g., increased Pseudomonadaceae); changes in cellular metabolism (increased glycolysis, gluconeogenesis, oxidative stress metabolism). biorxiv.orgbiorxiv.org |

| Escherichia coli | Norepinephrine | Increased growth rate in a dose-dependent manner. jwatch.org |

Advanced Analytical Techniques for 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone Research

Chromatographic Separations for Comprehensive Compound Analysis

Chromatography is a cornerstone for the analysis of complex biological samples, enabling the separation of target analytes from interfering matrix components. For a polar compound like 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone, both high-performance liquid chromatography and gas chromatography offer viable, albeit distinct, approaches.

High-performance liquid chromatography (HPLC) is a widely used and powerful technique for the simultaneous determination of catecholamines and their metabolites. rsc.org The reversed-phase mode of HPLC is particularly popular for profiling these neurochemically significant substances. nih.gov This approach is well-suited for analyzing hydrophilic compounds like this compound, which may have weak retention under some reversed-phase liquid chromatography (RPLC) conditions. rsc.org

Methodologies often employ C18 columns with acidic mobile phases, such as a citric/formic acid buffer, to achieve separation. nih.gov Detection is a critical component of HPLC analysis, and for catecholamine metabolites, electrochemical and fluorescence detectors are frequently chosen for their high sensitivity and selectivity. nih.govmdpi.com While UV detectors are stable, fluorescence detection (FLD) and mass spectrometry (MS) have become more popular due to their superior performance for low-abundance analytes. mdpi.com In some cases, pre-column derivatization with a fluorescent reagent can be used to enhance detection sensitivity. arabjchem.org Another advanced approach involves column-switching HPLC, which can use a precolumn with phenylboronic acid to selectively extract and concentrate catechol compounds before analytical separation. rsc.org

Table 1: Examples of HPLC Conditions for Analysis of Related Catecholamine Metabolites

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 | Reversed-Phase | Hydrophilic Interaction (HILIC) |

| Mobile Phase | Citric/Formic Acid Buffer nih.gov | Acetonitrile/Water with Ion-Pairing Reagents mdpi.com | Organic-rich (e.g., Acetonitrile) with Aqueous Buffer rsc.org |

| Detector | Electrochemical nih.govnih.gov | Fluorescence (FLD) mdpi.comarabjchem.org | Mass Spectrometry (MS) mdpi.com |

| Analyte Focus | Catecholamines and metabolites nih.gov | Low-abundance catecholamines mdpi.com | Multiple hydrophilic catechol compounds rsc.org |

Gas chromatography (GC) is another powerful technique for separating and quantifying compounds. However, its application to polar and low-volatility molecules like this compound presents significant challenges. libretexts.org The presence of multiple hydroxyl groups and a ketone functional group makes the compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. researchgate.net Consequently, direct analysis is generally not feasible.

To overcome these limitations, derivatization is a mandatory step to increase the compound's volatility and thermal stability. libretexts.orgresearchgate.net This process modifies the functional groups, primarily the active hydrogens on the hydroxyl groups, rendering the molecule suitable for vaporization and transit through the GC column. libretexts.orgnumberanalytics.com Trimethylsilylation is a common derivatization technique used for this purpose. sigmaaldrich.com Once derivatized, the compound can be analyzed, typically on a fused-silica capillary column, coupled with a sensitive detector, most commonly a mass spectrometer (GC-MS). nih.govnih.gov

Table 2: Typical GC Method Parameters for Derivatized Phenolic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Trimethylsilylation (e.g., with BSTFA) sigmaaldrich.comijern.com | Increases volatility and thermal stability. |

| Column | Fused-silica capillary column (e.g., DB-5) jfda-online.com | Provides high-resolution separation. |

| Carrier Gas | Helium or Nitrogen youtube.com | Transports the analyte through the column. |

| Injection Mode | Split/Splitless | Introduces a precise amount of sample. |

| Temperature Program | Ramped from a low to a high temperature (e.g., 100°C to 250°C) | Elutes compounds based on their boiling points. |

| Detector | Mass Spectrometry (MS) nih.govnih.gov | Provides sensitive detection and structural information. |

Spectrometric Characterization and Quantification

Spectrometry provides detailed information about a molecule's structure and allows for highly sensitive quantification. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools in the study of this compound.

Mass spectrometry (MS) is a highly sensitive and selective detection method often coupled with chromatographic techniques. mdpi.com In the context of GC, GC-MS is essential for analyzing derivatized catecholamines. koreascience.kr The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, offering greater confidence than other detectors. nih.gov Specific and sensitive GC-MS methods have been developed for related compounds, such as 3,4-dihydroxyphenyl glycol, using stable isotope-labeled internal standards for accurate quantification. nih.gov

The combination of HPLC with mass spectrometry (LC-MS) is a particularly powerful technique for analyzing catecholamine metabolites. mdpi.com LC-MS offers the high separation efficiency of liquid chromatography and the high selectivity of mass spectrometry, often without the need for derivatization. mdpi.com This hyphenated technique is very effective for detecting and quantifying compounds in complex biological matrices like plasma and urine. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound. ceon.rs For this compound, ¹H NMR would reveal signals corresponding to the aromatic protons on the dihydroxyphenyl ring, the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and the protons of the three hydroxyl groups. researchgate.net The splitting patterns and coupling constants of these signals would confirm the substitution pattern on the aromatic ring and the connectivity of the side chain.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule, including the carbonyl carbon, the carbons of the aromatic ring (both protonated and quaternary), and the methylene carbon. ceon.rsbeilstein-journals.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to definitively assign all proton and carbon signals and confirm the complete molecular structure. ceon.rs While specific spectral data for this exact compound is not detailed in the provided search results, its spectrum can be predicted based on established chemical shift values for similar structural motifs. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C=O (C1') | - | ~195-200 | Carbonyl carbon, no attached proton. |

| -CH₂-OH (C2') | ~4.5-4.8 | ~65-70 | Methylene group protons and carbon. |

| Aromatic C1 | - | ~125-130 | Quaternary carbon attached to the side chain. |

| Aromatic C2 | ~7.3-7.5 | ~115-120 | Aromatic proton ortho to the carbonyl group. |

| Aromatic C3 | - | ~145-150 | Quaternary carbon attached to a hydroxyl group. |

| Aromatic C4 | - | ~150-155 | Quaternary carbon attached to a hydroxyl group. |

| Aromatic C5 | ~6.8-7.0 | ~115-120 | Aromatic proton meta to the carbonyl group. |

| Aromatic C6 | ~7.2-7.4 | ~120-125 | Aromatic proton ortho to the carbonyl group. |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and aromatic systems.

Role of Derivatization in Analytical Method Development for this compound

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. researchgate.netnih.gov For this compound, derivatization is crucial, particularly for GC analysis, but it can also be employed in HPLC to enhance detector response. researchgate.netnih.govnih.gov The primary reasons for derivatization are to increase volatility, improve thermal stability, and enhance detectability. libretexts.orgnih.gov

For GC analysis, the polar hydroxyl and keto groups must be modified. Silylation is the most common method, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. ijern.comkoreascience.kryoutube.com This process generates TMS ethers, which are much more volatile and thermally stable. youtube.com To prevent the formation of multiple derivatives from the keto-enol tautomerism of the α-hydroxy ketone moiety, a two-step derivatization is often employed. youtube.com First, methoximation with a reagent like methoxyamine hydrochloride converts the keto group into a stable oxime, followed by silylation of the hydroxyl groups. youtube.com

In HPLC, derivatization is used less for volatility and more for enhancing detection. nih.gov Since this compound possesses an α-keto group, it can be derivatized with reagents that react with this functionality to produce highly fluorescent or UV-absorbent products. nih.govup.pt A classic example is the reaction with o-phenylenediamine (B120857) (OPD), which condenses with α-keto acids and related structures to form fluorescent quinoxaline (B1680401) derivatives. nih.govnih.govresearchgate.net This strategy can significantly lower the limits of detection, allowing for the quantification of trace amounts of the analyte in biological samples. nih.govnih.gov

Molecular and Cellular Pharmacology of 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone in Vitro

Investigation of Cellular Signaling Pathways and Responses

Detailed investigations into the specific cellular signaling pathways modulated by 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone are not extensively documented in current research. Studies on related dihydroxyacetophenone derivatives suggest potential interactions with key signaling cascades. For instance, the structurally similar compound 3',4'-dihydroxyacetophenone (B73281) has been shown to affect pathways related to inflammation and oxidative stress. However, direct evidence of this compound's impact on specific signaling molecules, such as kinases, phosphatases, or transcription factors, is not yet available. Further research is required to elucidate its precise mechanism of action and its effects on intracellular communication networks.

Receptor Binding and Ligand-Target Interaction Studies

Comprehensive receptor binding and ligand-target interaction studies for this compound are not presently found in the scientific literature. The following sections outline standard methodologies used for such investigations, which could be applied to this compound in future research.

Radioligand Binding Assays

No specific data from radioligand binding assays for this compound is currently available. This technique is a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor. The principle involves competing the unlabeled compound (the "cold" ligand) with a radioactively labeled ligand (the "hot" ligand) for binding to a target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.

Table 1: Illustrative Data Table for a Hypothetical Radioligand Binding Assay (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Receptor Target | Radioligand Used | IC50 (nM) of Test Compound | Calculated Ki (nM) |

|---|---|---|---|

| Receptor X | [³H]-Ligand Y | Data Not Available | Data Not Available |

| Receptor Z | [¹²⁵I]-Ligand A | Data Not Available | Data Not Available |

Fluorescence and Luminescence-Based Binding Assays

Specific data from fluorescence or luminescence-based binding assays for this compound have not been reported. These methods offer non-radioactive alternatives for studying ligand-receptor interactions. In fluorescence polarization (FP) assays, a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger receptor molecule, the tumbling slows, and the polarization of light increases. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in fluorescence polarization. Luminescence-based assays, such as Bioluminescence Resonance Energy Transfer (BRET), can also be used to study protein-protein and ligand-receptor interactions in live cells.

Enzymatic Modulation and Inhibition Studies

There is a lack of specific studies investigating the direct enzymatic modulation or inhibition by this compound. Research on analogous phenolic compounds suggests that they can interact with a variety of enzymes due to their chemical structure. For example, many polyphenolic compounds are known to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and matrix metalloproteinases (MMPs). However, without direct experimental evidence, the enzymatic targets of this compound and its inhibitory constants (e.g., IC50 or Ki values) remain unknown.

Table 2: Potential Enzymatic Targets for Future Investigation (Note: This table lists potential targets based on the activity of structurally related compounds and does not represent confirmed data for this compound.)

| Enzyme | Potential Effect | Rationale |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory potential |

| Matrix Metalloproteinases (MMPs) | Inhibition | Role in tissue remodeling and cancer |

| Tyrosinase | Inhibition | Involvement in melanin synthesis |

Cellular Mechanism of Action Studies (e.g., Anti-Angiogenic, Anti-Proliferative Effects in Vitro)

Specific in vitro studies on the anti-angiogenic and anti-proliferative effects of this compound are not available in the reviewed literature. Such studies are crucial for understanding the potential therapeutic applications of a compound. Anti-proliferative effects are typically assessed by measuring the inhibition of cell growth in various cancer cell lines using assays like the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Anti-angiogenic activity is often evaluated using in vitro models such as the tube formation assay, where endothelial cells are cultured on a basement membrane matrix and their ability to form capillary-like structures is observed. The effect of a compound on cell migration can be studied using wound healing or transwell migration assays.

Table 3: Common In Vitro Assays for Cellular Mechanisms (Note: This table outlines common assays and the type of data they generate; no specific data for this compound is available.)

| Assay | Cellular Process Investigated | Key Parameter(s) |

|---|---|---|

| MTT Assay | Cell Proliferation/Viability | IC50 |

| Tube Formation Assay | Angiogenesis | Tube length, number of junctions |

| Wound Healing Assay | Cell Migration | Rate of wound closure |

| Transwell Migration Assay | Cell Migration/Invasion | Number of migrated cells |

Structure Activity Relationship Sar Studies and Analog Design for 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone

Design and Synthesis of Analogs and Derivatives of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

The design of analogs of this compound often focuses on introducing substituents to the catechol ring or modifying the side chain to enhance potency, selectivity, and pharmacokinetic properties for a specific biological target. A notable example is the development of inhibitors for catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines.

One prominent analog is 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone. The design of this compound was based on the knowledge that nitro-substituted catechols can act as potent COMT inhibitors. The presence of the electron-withdrawing nitro group is thought to hinder the O-methylation of the catechol moiety, thereby prolonging the inhibitory effect. The synthesis of this and related analogs involves a multi-step process. For instance, a homologous series of nitrocatechol structures can be synthesized to investigate the impact of varying chain lengths on biological activity and brain penetration nih.gov. The introduction of an alpha-methylene group between the carbonyl and a phenyl ring in 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone was a key design element to enhance the selectivity for peripheral COMT inhibition nih.gov.

Further derivatization can be achieved by modifying the phenyl ring of the side chain or altering the substituents on the catechol ring. These synthetic efforts aim to produce a library of compounds that can be screened for various biological activities, providing a basis for comprehensive SAR studies.

Correlating Structural Modifications with Observed Biological Activities

The systematic modification of this compound and its analogs has led to a clearer understanding of the structural requirements for specific biological activities, particularly as COMT inhibitors. The catechol moiety is a critical feature for binding to the active site of COMT nih.gov.

Studies on a series of 1-(3,4-dihydroxy-5-nitrophenyl)-ethanone derivatives have revealed important SAR insights. For example, the length of the side chain has a significant impact on both the duration of COMT inhibition and the ability of the compound to penetrate the brain nih.gov.

Key findings from these studies include:

The Carbonyl Group: The presence of the carbonyl group is considered an essential feature for maintaining prolonged peripheral COMT inhibition nih.gov.

The α-Methylene Group: The introduction of a methylene (B1212753) group between the carbonyl and a phenyl ring, as seen in 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, enhances the selectivity for peripheral COMT inhibition by limiting access to the brain nih.gov.

Substitution on the Phenyl Ring: An unsubstituted aromatic ring on the side chain is preferred for prolonged peripheral COMT inhibition nih.gov.

The Nitro Group: The nitro group on the catechol ring is a key feature for potent COMT inhibition nih.govnih.gov.

The following interactive data table summarizes the structure-activity relationship of selected analogs of this compound as COMT inhibitors.

| Compound | Structural Modification from Parent Compound | Biological Activity (COMT Inhibition) |

| This compound | Parent Compound | Baseline activity |

| 1-(3,4-dihydroxy-5-nitrophenyl)ethanone | Addition of a nitro group at the 5-position of the catechol ring. | Potent COMT inhibitor. nih.gov |

| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | Addition of a nitro group and replacement of the hydroxyl group with a phenyl group on the side chain. | Potent and selective peripheral COMT inhibitor with a long duration of action. nih.gov |

Computational Approaches to Structure-Activity Relationship Analysis

Computational methods play a vital role in understanding the SAR of this compound and its analogs, particularly in the context of their interaction with biological targets like COMT. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to analyze the interactions between inhibitors and the enzyme's active site nih.gov.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For COMT inhibitors, docking studies have revealed that the catechol oxygens interact with a Mg2+ ion in the active site, which is crucial for binding. Furthermore, hydrogen bonding with amino acid residues such as Lys144, Asn170, and Glu199, as well as hydrophobic contacts with residues like Trp38, Pro174, and Leu198, are important for inhibitor binding nih.gov. Docking simulations can also explain the selectivity of certain analogs. For instance, a larger substituent on the catechol ring can form hydrophobic contacts with surface residues of COMT, influencing the binding orientation and affinity nih.gov.

3D-QSAR: This method correlates the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For COMT inhibitors, 3D-QSAR models have been developed using bioactive conformations obtained from docking experiments. These models help in identifying the key structural features that favor inhibitory activity. For example, such models have suggested that increasing the steric volume of certain parts of the inhibitor molecule can be favorable for COMT inhibitory activity nih.gov.

These computational approaches not only provide a deeper understanding of the molecular basis of activity but also guide the design of new, more potent, and selective inhibitors.

Pre Clinical Pharmacological Investigations of 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone in Animal Models

Pharmacokinetic Profiles in Relevant Animal Models

Comprehensive searches for in vivo studies detailing the pharmacokinetic profile of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone did not yield specific data for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

There is no specific information available from animal studies regarding the absorption, distribution, metabolism, and excretion of this compound.

Bioavailability and Bioequivalence Considerations

Data from preclinical animal models on the bioavailability and bioequivalence of this compound are not available in the reviewed scientific literature.

In Vivo Mechanistic Studies of Biological Activities

While the chemical structure of this compound, particularly its catechol moiety, suggests potential for biological activity, specific in vivo studies in animal models to elucidate these mechanisms could not be found.

Anti-inflammatory Mechanisms in Animal Models

There are no specific studies on the anti-inflammatory mechanisms of this compound in animal models. Research on other structurally related phenolic compounds has shown modulation of inflammatory pathways, but this cannot be directly extrapolated to the specific compound .

Antioxidant Mechanisms in Animal Models

Detailed in vivo studies investigating the antioxidant mechanisms of this compound in animal models are not present in the available literature. While compounds with a 3,4-dihydroxyphenyl group are often studied for their antioxidant potential, specific in vivo mechanistic data for this particular ethanone (B97240) derivative is lacking.

Computational Chemistry and Molecular Modeling of 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone

Molecular Docking and Ligand-Protein Interaction Predictions

No specific molecular docking studies involving 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone have been identified in the reviewed literature. Research predicting its interactions with specific protein targets is not available.

Molecular Dynamics Simulations for Conformational Analysis

There are no published molecular dynamics simulations focused on the conformational analysis of this compound.

Quantum Chemical Calculations for Electronic Properties

Specific quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) of this compound are not present in the available scientific literature.

Role and Significance of 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone in Natural Product Chemistry and Plant Biochemistry

Occurrence in Natural Sources and Research on Extraction

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented natural sources for 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone. While many structurally related phenolic compounds, such as other acetophenones and catechols, are known to be widespread in plants, specific evidence for the presence of this particular molecule in any plant species has not been identified.

Consequently, there is no research available detailing methods for its extraction from natural sources. Extraction techniques are typically developed and optimized for compounds that have been identified in a specific matrix, such as a plant tissue. The lack of confirmed natural occurrence precludes any studies on its isolation and purification from plant material.

Investigation of Biosynthetic Relevance in Plant Systems

The biosynthetic pathways of phenolic compounds in plants are a major area of biochemical research. These pathways, such as the shikimate and phenylpropanoid pathways, are responsible for producing a wide diversity of molecules from simple precursors. However, there is currently no published research investigating the biosynthetic relevance or pathway of this compound in any plant system.

Scientific inquiry into the biosynthesis of a natural product typically begins with its isolation from a plant source. As this compound has not been reported as a natural product, the enzymes and genes responsible for its potential synthesis in plants remain unknown. Therefore, its role as a metabolic intermediate, a final product, or its relationship to other metabolic pathways has not been established.

Further research would be required to first identify a natural source of this compound before any investigation into its biosynthesis and ecological significance in plants could be undertaken.

Future Research Directions and Methodological Advancements for 1 3,4 Dihydroxyphenyl 2 Hydroxyethanone

Development of Novel and Efficient Synthetic Strategies

The synthesis of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone and related α-hydroxy ketones is crucial for obtaining the pure compound required for analytical standards and biological studies. axios-research.com While direct synthetic routes are not extensively published, future strategies will likely focus on improving upon established methodologies for similar molecules, such as α-haloketones, which serve as key intermediates. nih.govnih.gov

A promising approach involves a two-step process. The first step is the synthesis of the precursor, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. This can be achieved via a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis. In this reaction, a catechol (1,2-dihydroxybenzene) substrate would be acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. The second step would involve the nucleophilic substitution of the chlorine atom with a hydroxyl group through hydrolysis to yield the final product.

Innovations in this area may include the development of greener catalytic systems to replace traditional Lewis acids, the use of milder reaction conditions to protect the sensitive catechol hydroxyl groups, and the optimization of purification techniques to achieve high yields and purity.

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | Catechol, Chloroacetyl chloride | Aluminum chloride (catalyst) | 2-chloro-1-(3,4-dihydroxyphenyl)ethanone |

| 2 | Hydrolysis (Nucleophilic Substitution) | 2-chloro-1-(3,4-dihydroxyphenyl)ethanone | Water | This compound |

Innovations in Analytical Detection and Quantification Methodologies

As a reference standard, the accurate detection and quantification of this compound in various biological and environmental matrices is paramount. axios-research.com Future advancements will focus on enhancing the sensitivity, selectivity, and throughput of analytical methods. The current gold standard for the analysis of such phenolic compounds involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are essential for separating the target compound from complex mixtures. Innovations will likely involve the use of novel stationary phases for improved chromatographic resolution of catechol isomers and metabolites.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and specificity. nih.gov Future applications will utilize high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, to provide accurate mass measurements, aiding in definitive compound identification and structural elucidation of unknown metabolites. researchgate.netnih.gov Electrospray ionization (ESI) in negative mode is particularly effective for phenolic compounds. nih.gov

Sample Preparation: Innovations in sample preparation are critical for achieving low detection limits. Methodologies like solid-phase extraction (SPE) are employed to concentrate the analyte and remove interfering substances from complex matrices like plasma or urine. nih.govmdpi.com Future work may focus on developing miniaturized and automated SPE techniques to increase sample throughput.

| Technique | Principle | Advantage for Analysis |

| UHPLC-MS/MS | Combines high-resolution chromatographic separation with highly sensitive and selective mass-based detection. | The gold standard for quantifying low-concentration analytes in complex biological matrices. nih.gov |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, enabling confident identification of the compound and its metabolites. | Reduces ambiguity and false positives, crucial for metabolomics studies. researchgate.net |

| Solid-Phase Extraction (SPE) | A sample clean-up technique that isolates and concentrates analytes from a complex matrix. | Improves method sensitivity and reduces matrix effects, leading to more accurate quantification. nih.govmdpi.com |

Advancements in In Vitro and In Vivo Pre-clinical Models for Mechanistic Studies

Understanding the biological mechanisms of this compound requires sophisticated preclinical models. Given its structural similarity to catecholamine neurotransmitters and their metabolites, such as 3,4-dihydroxyphenylglycol (B133932) (DHPG), research models used in neurobiology and endocrinology are highly relevant. nih.govnih.gov

In Vitro Models: Future research will utilize advanced cell culture systems to probe the compound's molecular interactions.

Neuronal and Adrenal Cell Lines: Cell lines such as human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC-12) are well-established models for studying catecholamine synthesis, storage, transport, and metabolism. nih.gov These models can be used to investigate if this compound interacts with monoamine transporters or key enzymes in the catecholamine pathway.

Primary Cell Cultures: The use of primary neurons or adrenal chromaffin cells can provide more physiologically relevant data compared to immortalized cell lines.

In Vivo Models: Animal models are indispensable for studying the pharmacokinetics and systemic effects of the compound.

Rodent Models: Rats and mice are standard models for preclinical pharmacology and toxicology. researchgate.net Studies could investigate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Microdialysis: This advanced in vivo technique allows for the continuous sampling of neurotransmitters and metabolites from specific brain regions of freely moving animals. nih.gov It could be employed to determine if administration of this compound affects catecholamine homeostasis in the central nervous system.

Integration of Omics Technologies in Mechanistic Research

Omics technologies offer a systems-level perspective, providing a holistic view of the biological perturbations caused by a compound. nih.gov Integrating transcriptomics, proteomics, and metabolomics will be a powerful strategy for elucidating the mechanisms of action of this compound.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. nih.gov Untargeted metabolomics could be used to identify the metabolic fate of this compound in in vivo models, discovering novel downstream metabolites and mapping its biotransformation pathways. nih.govresearchgate.net

Proteomics: This field analyzes the entire protein complement of a cell or organism. Proteomic approaches can identify protein binding partners for the compound, or reveal changes in the expression of key enzymes and receptors following exposure. This can provide direct insight into the compound's molecular targets. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell. By exposing in vitro models to the compound and subsequently performing RNA-sequencing (RNA-seq), researchers can identify entire gene pathways that are upregulated or downregulated, revealing the cellular response to the compound at the genetic level. ecetoc.org

The integration of these multi-omics datasets can provide a comprehensive understanding of the compound's biological impact, from gene expression changes to alterations in protein function and metabolic profiles, ultimately clarifying its physiological role and mechanism of action. mdpi.com

Q & A

Q. What are the primary synthetic routes for 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation, where 3,4-dihydroxybenzaldehyde reacts with hydroxylated acetophenone derivatives in ethanol under acidic catalysis. For example, thionyl chloride (SOCl₂) in ethanol is a common catalyst system . Optimization involves adjusting reaction temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 for aldehyde:ketone), and solvent polarity to enhance yield (typically 60–75%). Purity is confirmed via TLC (Rf ≈ 0.4 in ethyl acetate/hexane, 3:7) and recrystallization in methanol.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters:

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra (e.g., OH stretching vibrations at 3200–3500 cm⁻¹) often arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) simulate optimized geometries and vibrational frequencies, aligning experimental IR peaks (e.g., C=O at 1680 cm⁻¹) with theoretical values. For NMR, gauge-including atomic orbital (GIAO) methods predict chemical shifts (δ 6.8–7.2 ppm for aromatic protons) .

Q. What strategies mitigate oxidation of the catechol (3,4-dihydroxyphenyl) group during synthesis?

The catechol group is prone to oxidation under basic or aerobic conditions. Methodological solutions include:

Q. How does the compound interact with biological targets, and what assays validate these interactions?

The catechol and ketone groups enable metal chelation and hydrogen bonding. In vitro assays include:

- Enzyme inhibition : Tyrosinase inhibition (IC₅₀) measured via UV-Vis (λ = 475 nm for dopachrome formation).

- Antioxidant activity : DPPH radical scavenging (EC₅₀ calculated at 517 nm).

- Cellular uptake : Fluorescent tagging (e.g., dansyl chloride) tracked via confocal microscopy in cell lines (e.g., HEK-293) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

Discrepancies arise from polymorphism or hydration states. A standardized protocol includes:

- Solubility testing : Shake-flask method in buffers (pH 1–7.4) at 25°C.

- Thermodynamic analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs (melting point ~180–185°C).

- Dynamic Light Scattering (DLS) : Measures particle size (e.g., 50–200 nm aggregates in water) .

Methodological Tables

Table 1. Key Crystallographic Data for Structural Confirmation

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Z | 2 |

| Density (g/cm³) | 1.413 |

| R Factor | 0.055 |

Table 2. Common Degradation Products and Detection Methods

| Product | m/z | Detection Method |

|---|---|---|

| Quinone derivative | 260.2 | LC-MS (ESI+) |

| Oxidized dimer | 488.3 | MALDI-TOF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.